N-(2,2-dimethoxyethyl)-4-methylbenzenesulfonamide
Overview
Description
The compound "N-(2,2-dimethoxyethyl)-4-methylbenzenesulfonamide" is not directly mentioned in the provided papers. However, the papers do discuss various sulfonamide derivatives, which are relevant to the understanding of similar compounds. Sulfonamides are a group of organic compounds that contain the sulfonamide functional group, typically characterized by a sulfur atom double-bonded to two oxygen atoms and single-bonded to a nitrogen atom. They are known for their diverse pharmacological activities and are used in the design of therapeutic agents for various diseases, including cancer and Alzheimer's disease .
Synthesis Analysis
The synthesis of sulfonamide derivatives often involves the reaction of amines with sulfonyl chlorides. For instance, one study describes the synthesis of a series of sulfonamides by reacting 4-methoxyphenethylamine with 4-methylbenzenesulfonyl chloride in an aqueous sodium carbonate solution, followed by alkylation with various alkyl/aralkyl halides . Another approach involves ortho lithiation of N,N-dimethylbenzenesulfonamide by n-butyllithium, followed by condensation with electrophilic compounds . These methods demonstrate the versatility of sulfonamide chemistry in producing a wide range of secondary amines and derivatives.
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives is often characterized using spectroscopic techniques such as IR, 1H-NMR, and 13C-NMR, along with elemental analysis . X-ray diffraction is also used to determine the crystal structure of these compounds, providing insights into their three-dimensional conformation and intermolecular interactions .
Chemical Reactions Analysis
Sulfonamide derivatives can participate in various chemical reactions. For example, nitrobenzenesulfonamides can undergo smooth alkylation to give N-alkylated sulfonamides in near quantitative yields . These sulfonamides can be deprotected to yield secondary amines. Additionally, the reactivity of sulfonamide derivatives can be influenced by the presence of different substituents, which can affect their ability to form enzyme inhibitor complexes or interact with proteins .
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide derivatives, such as solubility and lipophilicity, are crucial for their pharmacological efficacy. Modifications to the sulfonamide structure can significantly improve aqueous solubility, as seen in the design of small-molecule hypoxia-inducible factor-1 (HIF-1) pathway inhibitors . The presence of specific functional groups can also enhance the inhibitory effect of these compounds on target enzymes or pathways . Computational studies, including molecular dynamics simulations and density functional theory (DFT) calculations, are employed to predict and analyze these properties, as well as to understand the molecular interactions at the atomic level .
Scientific Research Applications
Biomedical Engineering
- Application : The compound is used in the creation of injectable, dual-responsive, and degradable poly(oligo ethylene glycol methacrylate) (POEGMA) hydrogels .
- Method : Charged groups were incorporated into hydrazide and aldehyde-functionalized thermoresponsive POEGMA gel precursor polymers via the copolymerization of N,Nʹ-dimethylaminoethyl methacrylate (DMAEMA) or acrylic acid (AA) to create dual-temperature/pH-responsive in situ gelling hydrogels .
- Results : The incorporation of charge significantly broadens the swelling, degradation, and rheological profiles achievable with injectable POEGMA hydrogels without significantly increasing nonspecific protein adsorption or chronic inflammatory responses following in vivo subcutaneous injection .
Organic Synthesis and Chemical Methodology
- Application : The compound is used in the radical-initiated polymerization of N-(2,2 dimethoxyethyl)-N-methylacrylamide .
- Method : The polymerization has been carried out either in chloroform or methanol using 2,2’-azobisisobutyronitrile as an initiator, allowing the preparation of acetal containing water-soluble polymers .
- Results : After deprotection of the aldehyde moiety, these functional polymers were capable of binding oligodeoxyribonucleotides .
Immobilization of Oligonucleotides
- Application : The compound is used in the synthesis of poly[N-(2,2 dimethoxyethyl)-N-methyl acrylamide] for the immobilization of oligonucleotides .
- Method : Radical-initiated polymerization of N-(2,2 dimethoxyethyl)-N-methylacrylamide has been carried out either in chloroform or methanol using 2,2’-azobisisobutyronitrile as an initiator, allowing the preparation of acetal containing water-soluble polymers . The covalent binding of oligodeoxyribonucleotides was carried out in water/acetonitrile mixtures with subsequent NaBH4 reduction of the imine bonds so as to stabilize the polymer/oligonucleotide conjugates .
- Results : After deprotection of the aldehyde moiety, these functional polymers were capable of binding oligodeoxyribonucleotides .
Synthesis of Functional Polymers
- Application : The compound is used in the synthesis of functional polymers which, after deprotection of the aldehyde moiety, were capable of binding .
- Method : Radical-initiated homopolymerization of N-(2,2 dimethoxyethyl)-N-methyl acrylamide either in methanol or chloroform allowed the preparation of functional polymers .
- Results : After deprotection of the aldehyde moiety, these functional polymers were capable of binding .
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-(2,2-dimethoxyethyl)-4-methylbenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO4S/c1-9-4-6-10(7-5-9)17(13,14)12-8-11(15-2)16-3/h4-7,11-12H,8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSQNRFLBFRHJBP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC(OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10397236 | |
Record name | N-(2,2-dimethoxyethyl)-4-methylbenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10397236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,2-dimethoxyethyl)-4-methylbenzenesulfonamide | |
CAS RN |
58754-95-3 | |
Record name | N-(2,2-dimethoxyethyl)-4-methylbenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10397236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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